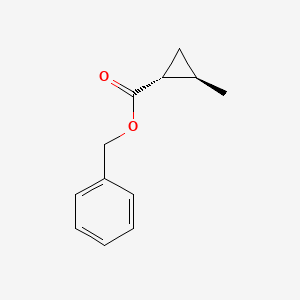

(1R,2r)-benzyl2-methylcyclopropanecarboxylate

Description

Properties

IUPAC Name |

benzyl (1R,2R)-2-methylcyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-7-11(9)12(13)14-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGDTXGDZZESGT-MWLCHTKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2r)-benzyl2-methylcyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of (1R,2r)-benzyl2-methylcyclopropanecarboxylate may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The use of chiral catalysts or ligands can help achieve enantioselective synthesis, producing the desired enantiomer with high optical purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2r)-benzyl2-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl or methyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with LiAlH₄ can produce alcohols .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its cyclopropane structure allows for unique reactivity patterns, making it valuable in the construction of complex molecules.

- Cyclopropanation Reactions : (1R,2R)-Benzyl 2-methylcyclopropanecarboxylate can be utilized in cyclopropanation reactions, where it acts as a precursor to generate various substituted cyclopropanes. This is particularly useful in synthesizing compounds with biological activity .

- Synthesis of Natural Products : The compound has been employed in the total synthesis of natural products, such as alkaloids and other biologically active compounds. Its ability to undergo stereoselective transformations is beneficial for constructing complex architectures found in nature .

Medicinal Chemistry

The biological relevance of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate extends into medicinal chemistry, where it is investigated for its pharmacological properties.

- Anticancer Activity : Studies have indicated that cyclopropane derivatives exhibit anticancer properties. The structural features of (1R,2R)-benzyl 2-methylcyclopropanecarboxylate may contribute to its efficacy against certain cancer cell lines .

- Inhibitors of Enzymatic Activity : This compound has been explored as a potential inhibitor of various enzymes linked to disease pathways. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific conditions .

Agrochemical Applications

The compound also finds applications in agrochemistry, particularly as a pesticide or herbicide.

- Pesticidal Properties : Research indicates that cyclopropane carboxylic acid esters can serve as effective pesticides. (1R,2R)-Benzyl 2-methylcyclopropanecarboxylate has shown promise in controlling pests due to its structural characteristics that enhance biological activity against insects and phytopathogenic mites .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (1R,2r)-benzyl2-methylcyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variations

Methyl 2,2-Dichloro-1-Methylcyclopropanecarboxylate

- Structure : Differs by the presence of two chlorine atoms at C-2 and a methyl group at C-1.

- Stereochemistry: Not explicitly stated but likely racemic (indicated by "*" in similar compounds).

- Properties : Increased electrophilicity due to electron-withdrawing Cl substituents, enhancing reactivity in nucleophilic substitutions. The methyl ester group reduces steric bulk compared to benzyl, improving volatility .

- Applications : Primarily for laboratory research due to hazards (e.g., toxicity from Cl substituents) .

Cyano(3-Phenoxyphenyl)methyl (1R,2R)-1-(4-Chlorophenyl)-2-Methylcyclopropane-1-Carboxylate

- Structure: Contains a 4-chlorophenyl group and a cyano-phenoxyphenyl moiety.

- Stereochemistry : 1R,2R configuration, analogous to the target compound.

- Biological Activity : Demonstrates insecticidal activity as a pyrethroid derivative. The 1R,2R stereochemistry is critical for binding to sodium channels in insects .

- Synthesis : Prepared via esterification of (1R,2R)-6 with 79% yield, highlighting the efficiency of stereospecific routes .

Ethyl-2-(4-Amino-3-Bromophenyl)-3-Phenylcyclopropanecarboxylate

- Structure : Features a bromophenyl and phenyl substituent on the cyclopropane ring.

- Stereochemistry : 1R,2R,3R* configuration, introducing an additional chiral center.

- Synthesis : Involves multi-step reactions, including cyclopropanecarbonyl chloride coupling. The bromine atom enables further functionalization (e.g., cross-coupling reactions) .

2-Methylcyclopropanecarboxylic Acid Derivatives

- Parent Acid : (1R,2R)-2-Methylcyclopropanecarboxylic acid (CAS 696-74-2) serves as the precursor for ester derivatives.

- Ester Comparison : Benzyl esters generally exhibit higher lipophilicity than methyl or ethyl esters, influencing membrane permeability in biological systems. Hydrolysis rates vary; benzyl esters are slower due to steric hindrance .

Comparative Data Table

Key Research Findings

- Stereochemical Influence : The 1R,2R configuration in pyrethroids maximizes insecticidal activity by optimizing target binding . For the target compound, the 2r (relative) configuration may similarly modulate interactions in biological systems.

- Halogenation: Chlorine atoms (e.g., in ) increase stability but raise toxicity concerns, limiting therapeutic applications .

- Synthetic Accessibility : Benzyl esters are typically synthesized via acid-catalyzed esterification, similar to methods in , but yields may vary with steric bulk .

Biological Activity

(1R,2r)-Benzyl 2-methylcyclopropanecarboxylate is a cyclopropane derivative that has garnered interest in various fields of biological research due to its unique structural properties. This compound's biological activity encompasses a range of pharmacological effects, including potential applications in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular formula of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate is , characterized by a cyclopropane ring substituted with a benzyl group and a carboxylate moiety. The stereochemistry at the cyclopropane ring contributes to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that (1R,2r)-benzyl 2-methylcyclopropanecarboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structural features can possess significant antimicrobial properties against a range of pathogens.

- Cytotoxic Effects : Preliminary assays suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : There is evidence that cyclopropane derivatives can act as inhibitors for specific enzymes, impacting metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, including (1R,2r)-benzyl 2-methylcyclopropanecarboxylate. The results are summarized in Table 1:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| (1R,2r)-Benzyl 2-methylcyclopropanecarboxylate | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

This data suggests moderate antimicrobial activity, particularly against Gram-positive bacteria.

Cytotoxicity Assays

In vitro studies were conducted to assess the cytotoxic effects of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate on cancer cell lines. The findings are detailed in Table 2:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 35 |

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its mechanisms of action.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was explored through kinetic studies. It was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The inhibition constant () was determined to be approximately 50 µM, suggesting moderate inhibition capability.

Mechanistic Insights

The biological activity of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate may be attributed to its ability to interact with specific cellular receptors or enzymes. The structural conformation allows it to fit into the active sites of enzymes or receptors, modulating their activity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1R,2r)-benzyl 2-methylcyclopropanecarboxylate, and what methodological considerations are critical for success?

- Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., via transition metal-catalyzed reactions like Simmons-Smith) followed by functionalization. For example, cyclopropane rings can be formed using diazo compounds and catalysts such as Rh(II) or Cu(I) to control stereochemistry . Subsequent esterification with benzyl groups requires anhydrous conditions and coupling agents (e.g., DCC/DMAP) to avoid hydrolysis. Purity optimization often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the stereochemistry and structural integrity of (1R,2r)-benzyl 2-methylcyclopropanecarboxylate validated experimentally?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) confirms stereochemistry by analyzing coupling constants and spatial interactions. For instance, vicinal coupling constants (J values) in cyclopropane protons often range between 5–10 Hz, characteristic of strained rings . X-ray crystallography provides definitive stereochemical assignments, while High-Resolution Mass Spectrometry (HRMS) validates molecular composition .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Answer : The cyclopropane core is exploited in drug design for conformational restriction, enhancing target binding. Applications include:

- Enzyme inhibition : The strained ring mimics transition states in enzyme-substrate interactions (e.g., protease inhibitors) .

- Ligand development : Functional groups (e.g., esters) allow derivatization for probing receptor binding pockets .

- Fluorinated analogs : Fluorine substitution (as seen in related compounds) improves metabolic stability and bioavailability .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be systematically addressed?

- Answer : Key strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts (e.g., Ru(II)-Pheox for asymmetric cyclopropanation) .

- Kinetic resolution : Enzymatic methods (e.g., lipases) to separate diastereomers post-synthesis .

- Computational modeling : DFT calculations predict transition states to guide catalyst selection and optimize diastereoselectivity .

Q. What methodologies improve reaction yield and purity in large-scale syntheses?

- Answer :

- Continuous flow reactors : Enhance reproducibility and reduce side reactions by precise control of temperature/residence time .

- In situ monitoring : Techniques like FT-IR or HPLC track reaction progress, enabling real-time adjustments .

- Purification protocols : Hybrid methods (e.g., centrifugal partition chromatography) resolve closely eluting impurities, critical for >95% purity .

Q. How can contradictions in reported biological activity data for this compound be resolved?

- Answer : Contradictions often arise from:

- Batch variability : Rigorous QC (e.g., chiral HPLC) ensures stereochemical consistency between batches .

- Assay conditions : Standardize cell lines, buffer pH, and incubation times. For example, ester hydrolysis in cell media may alter bioavailability, requiring LC-MS verification of intact compound .

- Target selectivity profiling : Use orthogonal assays (e.g., SPR, ITC) to differentiate on-target vs. off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.